tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate

Catalog No.
S3008735
CAS No.
1368138-65-1
M.F
C13H26N2O2
M. Wt
242.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carb...

CAS Number

1368138-65-1

Product Name

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate

Molecular Formula

C13H26N2O2

Molecular Weight

242.363

InChI

InChI=1S/C13H26N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3

InChI Key

PTEZZJBZOYXSCW-UHFFFAOYSA-N

SMILES

CC(CN)C1CCN(CC1)C(=O)OC(C)(C)C

Solubility

not available

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an amino-propan-2-yl side chain. The molecular formula for this compound is C13H26N2O2, with a molecular weight of approximately 242.36 g/mol. It typically appears as a solid, and its melting point ranges from 117 to 121 °C, indicating its stability under standard conditions .

  • Secondary amines can react with nitrites to form carcinogenic N-nitrosoamines.
  • Carboxylic acid derivatives can be irritants.
Typical of piperidine derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially forming amides or other derivatives.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Research indicates that tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate exhibits significant biological activity. It has been evaluated for its antibacterial and antifungal properties, demonstrating moderate effectiveness against various microorganisms . The presence of the piperidine ring is often associated with neuroactive properties, suggesting potential applications in pharmacology.

Synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the tert-butyl Group: This step may involve alkylation reactions where tert-butyl halides are used.
  • Amine Substitution: The amino group is introduced via nucleophilic substitution on the piperidine derivative.
  • Carboxylation: Finally, the carboxylic acid functionality is added to complete the synthesis.

Each step requires careful control of reaction conditions to ensure high yields and purity .

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting bacterial infections or neurological disorders.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Its antibacterial properties could be explored for developing agrochemicals.

Interaction studies have shown that tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate interacts with various biological receptors. Its structural similarity to other piperidine derivatives allows it to bind effectively to targets involved in neurotransmission and microbial inhibition. Further studies are needed to fully elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate:

Compound NameCAS NumberSimilarity
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate1290046-61-50.96
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate1235439-55-00.96
1-Boc-4-Amino-4-methylpiperidine343788-69-20.96
tert-Butyl 4-(Aminomethyl)-4-methylpiperidine236406-22-70.96
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-70.96

These compounds exhibit variations in their side chains or functional groups while retaining the core piperidine structure, which contributes to their unique properties and potential applications.

The uniqueness of tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate lies in its specific combination of substituents that may confer distinct biological activities compared to its analogs. Further research into these compounds could reveal novel therapeutic avenues and enhance our understanding of their interactions within biological systems.

XLogP3

1.7

Dates

Last modified: 08-17-2023

Explore Compound Types